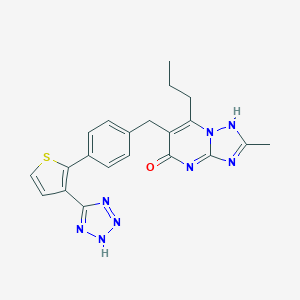
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an interesting subject of study.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is not fully understood, but it is believed to act by modulating specific signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has several biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- in lab experiments is its high potency and specificity. It has been found to exhibit potent activity at low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-. One area of research is to investigate its potential as a drug candidate for the treatment of various diseases. Another area of research is to explore its mechanism of action in more detail to better understand how it modulates specific signaling pathways. Additionally, future research could focus on improving the solubility of this compound in water to make it more suitable for use in various experiments.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a complex process that involves several steps. The synthesis begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. One of the commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne. This method has been found to be efficient and yields high purity products.
Applications De Recherche Scientifique
The unique chemical structure of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- makes it a promising candidate for various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.
Propriétés
Numéro CAS |
168152-82-7 |
|---|---|
Formule moléculaire |
C21H20N8OS |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-methyl-7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H20N8OS/c1-3-4-17-16(20(30)23-21-22-12(2)26-29(17)21)11-13-5-7-14(8-6-13)18-15(9-10-31-18)19-24-27-28-25-19/h5-10H,3-4,11H2,1-2H3,(H,22,23,26,30)(H,24,25,27,28) |
Clé InChI |
DRMGKOMHHBBKDH-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
Synonymes |
8-methyl-2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]meth yl]-1,5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




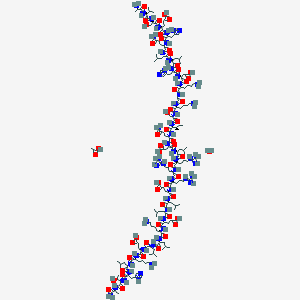
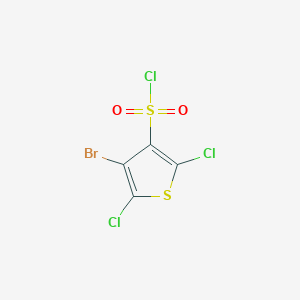

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
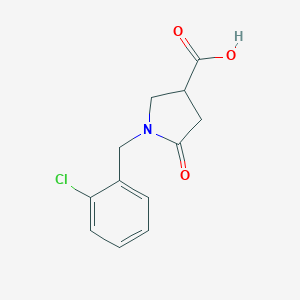
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

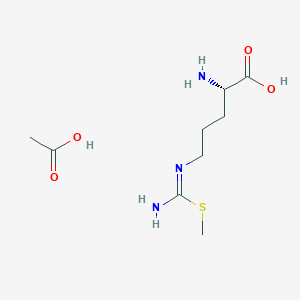
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
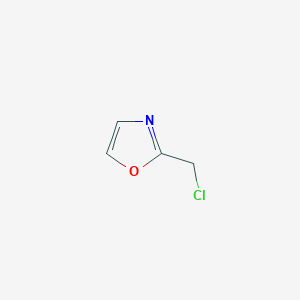

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)